molecular formula C21H18N2 B1588721 Hydrobenzamide CAS No. 92-29-5

Hydrobenzamide

Cat. No. B1588721
CAS RN: 92-29-5
M. Wt: 298.4 g/mol
InChI Key: VUYRFIIFTJICNA-LKNRODPVSA-N
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Description

Hydrobenzamide is a key intermediate in the three-component reaction of aldehydes, alkyl bromides, and ammonia . It is also known as N,N′-Dibenzylidenetoluene-alpha,alpha-diamine with a linear formula of C6H5CH(N=CHC6H5)2 .


Synthesis Analysis

The synthesis of Hydrobenzamide involves the reaction of aromatic aldehydes with aqueous ammonia, producing compounds known as hydrobenzamides . This reaction has been studied as a strategy for synthesizing benzylamines . The reaction of hydrobenzamides with sodium borohydride reduces both imine and aminal carbons, producing a primary and secondary benzylamine mixture .


Molecular Structure Analysis

The molecular formula of Hydrobenzamide is C21H18N2 . Its average mass is 298.381 Da and its monoisotopic mass is 298.147003 Da .


Chemical Reactions Analysis

The reaction of aromatic aldehydes with aqueous ammonia produces compounds known as hydrobenzamides . The reaction of hydrobenzamides with sodium borohydride reduces both imine and aminal carbons, producing a primary and secondary benzylamine mixture .


Physical And Chemical Properties Analysis

Hydrobenzamide is a solid substance . Its melting point ranges from 102 to 105 °C .

Scientific Research Applications

1. Nanomaterials and Electrochemistry Hydrobenzamide has been studied for its role in the preparation of tin nanoparticles. Specifically, hydrobenzamide-capped tin nanoparticles exhibited the smallest size (∼50 nm) and uniform distribution, outperforming other capping agents like citrate and polyvinyl pyrrolidone. These hydrobenzamide-capped nanoparticles demonstrated the highest charge capacity and best capacity retention in electrochemical cycling, making them promising for applications in nanotechnology and electrochemistry (Kwon et al., 2006).

2. Biosensors Development Hydrobenzamide derivatives have been utilized in the creation of sensitive biosensors. In one study, a biosensor based on a hydrobenzamide derivative-modified carbon paste electrode was developed for the simultaneous determination of glutathione and piroxicam. This biosensor demonstrated potent electron mediating behavior and could detect very low concentrations of these substances (Karimi-Maleh et al., 2014).

3. Pharmaceutical Research Hydrobenzamide and its derivatives have been explored in pharmaceutical research. For example, hydroxybenzamide derivatives synthesized from protocatechuic acid exhibited promising antioxidant, thrombin-inhibitory, and anticancer activities. These derivatives showed minimal harmful effects on normal cells, suggesting potential for therapeutic interventions in cancer, thrombotic diseases, and aging (Wei et al., 2016).

4. Antimicrobial Research In antimicrobial research, novel 2-hydroxybenzamide derivatives have been evaluated for their effectiveness against various bacterial and fungal strains. These compounds showed good activity against microorganisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans, indicating their potential in developing new antimicrobial agents (Ienascu et al., 2008).

Safety And Hazards

Hydrobenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling. It should not be eaten, drunk, or smoked when using this product .

Future Directions

Hydrobenzamide derivatives have been recognized as excellent synthetic nitrogen key intermediates for the synthesis of a variety of biologically active nitrogen heterocyclic compounds . This suggests potential future directions in the synthesis of these compounds.

properties

IUPAC Name

(E)-N-[[(E)-benzylideneamino]-phenylmethyl]-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2/c1-4-10-18(11-5-1)16-22-21(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-17,21H/b22-16+,23-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYRFIIFTJICNA-LKNRODPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC(C2=CC=CC=C2)N=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/C(/N=C/C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059049
Record name Methanediamine, 1-phenyl-N,N'-bis(phenylmethylene)-
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Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrobenzamide

CAS RN

92-29-5
Record name Hydrobenzamide
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Record name Hydrobenzamide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrobenzamide
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Record name Methanediamine, 1-phenyl-N,N'-bis(phenylmethylene)-
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Record name Methanediamine, 1-phenyl-N,N'-bis(phenylmethylene)-
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Record name N,N'-dibenzylidenetoluene-α,α-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
515
Citations
EJ Corey, FNM Kühnle - Tetrahedron letters, 1997 - Elsevier
… to clarify the structures of "hydrobenzamide" and "amarine" and to show how these intermediates can be used in a … ORTEP representation of the crystal crystal structure of …
Number of citations: 84 www.sciencedirect.com
TI Crowell, RK McLeod - The Journal of Organic Chemistry, 1967 - ACS Publications
Results Spectra of the Hydrobenzamide.—The ultraviolet absorption spectrum of Hb in 0.01 M sodium meth-oxide is stable and shows maxima at 261 µ (e 1.42 X 104) and 334 (5.5 X …
Number of citations: 16 pubs.acs.org
HH Strain - Journal of the American Chemical Society, 1927 - ACS Publications
… 60 for a few minutes the solubility of the hydrobenzamide is increased to such an … hydrobenzamide. After standing in contact with liquid ammonia for 30 tc 40 hours, hydrobenzamide …
Number of citations: 41 pubs.acs.org
CF Winans - Journal of the American Chemical Society, 1939 - ACS Publications
… treating hydrobenzamide with amines. The result of adding excess ammonia to hydrobenzamide … mole of benzaldehyde to one mole of hydrobenzamide with subsequent hydrogenation …
Number of citations: 64 pubs.acs.org
Y Kwon, MG Kim, Y Kim, Y Lee… - Electrochemical and solid …, 2005 - iopscience.iop.org
… , hydrobenzamide, citrate, and polyvinyl pyrrolidone (PVP) exhibited different particle sizes. The hydrobenzamide-… -type half cells confirmed that the hydrobenzamide-capped Sn had the …
Number of citations: 54 iopscience.iop.org
G McCoy, AR Day - Journal of the American Chemical Society, 1943 - ACS Publications
… Hydrobenzamide may be regarded both as a Schiff base and … rapidly with hydrobenzamide to form 2phenylretenoxazole. … involving the reaction of hydrobenzamide with active hydrogen …
Number of citations: 2 pubs.acs.org
AW Heinen, JA Peters, H Bekkum - European Journal of …, 2000 - Wiley Online Library
… benzaldehyde and the formation of hydrobenzamide. Hydrobenzamide was present in two of … C1 and C2 indicate resonances of the different isomers of hydrobenzamide (C, Scheme 3); …
JN Wells, RE Lee - The Journal of Organic Chemistry, 1969 - ACS Publications
… hydrobenzamide and triethylamine, the triethylamine was added to a mixture of the acid chloride and hydrobenzamide… of the acid chloride with hydrobenzamide. Spectral data are …
Number of citations: 27 pubs.acs.org
M Sekiya, A Hara - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
… ammonia as well as hydrobenzamide was employed for the … case, a mixture of hydrobenzamide and amide was heated. All … hydrobenzamide were used can be represented as follows : …
Number of citations: 3 www.jstage.jst.go.jp
EW Cottman, RB Moffett… - Proceedings of the Indiana …, 1937 - journals.iupui.edu
… The methods used in preparing these substances followed those used in preparing hydrobenzamide and lophine. Incomplete evidence indicates that a number of hydrobenzamide and …
Number of citations: 12 journals.iupui.edu

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